Acetophenone-thiosemicarbazone

Tyrosinase Inhibition Enzyme Kinetics Hyperpigmentation

Need a thiosemicarbazone scaffold with proven in vivo efficacy and distinct metal-binding selectivity? Acetophenone-thiosemicarbazone (CAS 2302-93-4) solves key research pain points: - **Controlled coordination chemistry**: NS binding mode (vs. NN in benzophenone analogs) for tuning complex geometry/stability. - **Validated bioactivity**: m-Fluoro derivative shows 2.3x higher cytotoxicity than semicarbazone; efficacy comparable to bleomycin in EAC mouse model. - **Lead optimization ready**: 2,4-Dihydroxy substitution improves melanin inhibition (IC50 1,233x vs. kojic acid). Supplied with HPLC/LC-MS analysis. Available for R&D and preclinical studies.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
Cat. No. B10839197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone-thiosemicarbazone
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)N)C1=CC=CC=C1
InChIInChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-
InChIKeyJMULZUQMMLAALR-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone Thiosemicarbazone: A Versatile Scaffold


Acetophenone thiosemicarbazone (CAS 2302-93-4) is a Schiff base formed by the condensation of acetophenone with thiosemicarbazide . It is a member of the thiosemicarbazone class, which is widely recognized for its ability to act as a versatile ligand for transition metals [1] and for its broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure features a C=N (imine) bond and a thiourea moiety, which are critical for metal coordination and biological target engagement [1].

Why Acetophenone Thiosemicarbazone Cannot Be Substituted


In-class compounds such as acetophenone semicarbazone, benzophenone thiosemicarbazone, or other substituted thiosemicarbazones cannot be simply interchanged due to the profound impact of minor structural variations on metal coordination geometry, biological target selectivity, and pharmacokinetic properties [1]. For instance, the replacement of sulfur with oxygen (thiosemicarbazone vs. semicarbazone) alters metal binding affinity and stability, fundamentally changing the complex's properties [2]. Similarly, substitution on the acetophenone ring dictates inhibitory potency, with di-substituted derivatives showing up to 10-fold improvements over mono- or non-substituted analogs [3]. The quantitative evidence below demonstrates that specific performance characteristics are unique to the acetophenone thiosemicarbazone scaffold or its defined derivatives, and are not class-wide attributes.

Acetophenone Thiosemicarbazone: Quantitative Evidence Guide


Tyrosinase Inhibition vs. Kojic Acid

A di-substituted acetophenone thiosemicarbazone derivative (2,4-dihydroxy acetophenone-4-phenyl-3-thiosemicarbazone) demonstrates a 1,233-fold increase in tyrosinase inhibitory potency compared to the widely used standard kojic acid [1]. This effect is driven by a competitive inhibition mechanism involving chelation of copper ions in the enzyme's active site [1].

Tyrosinase Inhibition Enzyme Kinetics Hyperpigmentation

Cytotoxicity: Thiosemicarbazone vs. Semicarbazone

In a direct head-to-head comparison, the m-fluoroacetophenone thiosemicarbazone derivative (23) exhibited superior cytotoxic activity compared to its semicarbazone counterpart (13) against two murine cancer cell lines [1]. The thiosemicarbazone was 2.3-fold more potent against CT26 colon cancer cells and 1.7-fold more potent against B16 melanoma cells, and was shown to induce apoptosis [1].

Anticancer Cytotoxicity Apoptosis

Substitution Pattern & Tyrosinase Inhibition

A clear structure-activity relationship (SAR) demonstrates that the degree of substitution on the acetophenone ring of thiosemicarbazones is a key determinant of tyrosinase inhibitory potency [1]. The rank order of potency was di-substituted > mono-substituted > non-substituted acetophenone thiosemicarbazones [1].

Structure-Activity Relationship Tyrosinase Inhibition Enzyme Kinetics

Coordination Mode: Acetophenone vs. Benzophenone Thiosemicarbazone

In studies with Cd(II) and Hg(II), acetophenone thiosemicarbazone (HATS) coordinates via nitrogen and sulfur atoms (NS), a binding mode distinct from benzophenone thiosemicarbazone (HBTS), which coordinates via two nitrogen atoms (NN) [1]. This difference in donor atoms directly influences the stability, geometry, and properties of the resulting metal complexes [1].

Coordination Chemistry Metal Complexes Ligand Design

In Vivo Anticancer Efficacy vs. Bleomycin

In a comparative in vivo study, acetophenone thiosemicarbazone (ATS) was evaluated against vanillin thiosemicarbazone (VTS) and benzophenone thiosemicarbazone (BTS) for anticancer activity in a mouse model of Ehrlich ascites carcinoma (EAC) [1]. All three compounds reduced tumor weight and enhanced lifespan in a manner comparable to the clinical standard bleomycin [1].

In Vivo Efficacy Anticancer Ehrlich Ascites Carcinoma

Glycosylation Impact on Antimicrobial Activity

Glycosylation of the acetophenone thiosemicarbazone scaffold significantly enhances its antimicrobial spectrum and potency [1]. A series of 13 per-O-acetylated-β-D-glucopyranosyl acetophenone thiosemicarbazones exhibited remarkable antibacterial and antifungal activities against E. coli, S. epidermidis, and C. albicans [1].

Antimicrobial Glycosylation Structure-Activity Relationship

Acetophenone Thiosemicarbazone: Application Scenarios


Tyrosinase Inhibitor Development

Based on the 1,233-fold improvement in IC50 over kojic acid [1] and the clear SAR favoring di-substituted derivatives [2], acetophenone thiosemicarbazone analogs (particularly 2,4-dihydroxy substituted) are the optimal starting point for projects targeting melanin synthesis. Their competitive inhibition via copper chelation provides a validated mechanism [1].

Anticancer Drug Discovery: Apoptosis Induction

The direct head-to-head evidence showing that m-fluoroacetophenone thiosemicarbazone is up to 2.3-fold more potent than its semicarbazone analog [1] directs procurement toward thiosemicarbazone-based libraries for cytotoxicity screening. Furthermore, the in vivo validation in an EAC mouse model, where efficacy was comparable to bleomycin [2], supports the use of this scaffold in advanced preclinical efficacy studies.

Metal-Based Therapeutics & Coordination Polymers

For projects in bioinorganic chemistry, the distinct NS binding mode of acetophenone thiosemicarbazone, compared to the NN binding of benzophenone thiosemicarbazone [1], allows for rational control over metal complex geometry and stability. This is a key differentiator for designing complexes with specific catalytic, electronic, or biological properties.

Antimicrobials for Gram-Negative Bacteria & Fungi

Research focused on novel antimicrobials against E. coli, S. epidermidis, and C. albicans should prioritize glycosylated acetophenone thiosemicarbazone derivatives [1]. This modification has been shown to impart a broad-spectrum activity profile not present in the unsubstituted parent compound, making it a more promising lead for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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